An In-depth Technical Guide to the Synthesis of 1,5,5-Trimethylcyclohexene from Isophorone
An In-depth Technical Guide to the Synthesis of 1,5,5-Trimethylcyclohexene from Isophorone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,5,5-trimethylcyclohexene from isophorone (B1672270), a key transformation in organic synthesis. This document details the primary synthetic routes, providing in-depth experimental protocols, quantitative data, and a discussion of the underlying chemical principles. The information is intended to equip researchers and professionals in drug development and chemical synthesis with the necessary knowledge to effectively carry out this conversion.
Introduction
Isophorone (3,5,5-trimethyl-2-cyclohexen-1-one) is a readily available and versatile α,β-unsaturated ketone. Its conversion to 1,5,5-trimethylcyclohexene involves the complete reduction of the carbonyl group to a methylene (B1212753) group. This transformation is valuable for the synthesis of various organic molecules where the cyclohexene (B86901) moiety serves as a crucial building block. The two principal methods for achieving this are the Wolff-Kishner reduction and the reduction of the corresponding tosylhydrazone derivative. This guide will explore both pathways in detail.
Synthetic Pathways
The synthesis of 1,5,5-trimethylcyclohexene from isophorone can be effectively achieved through two primary routes:
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Route A: Wolff-Kishner Reduction: This classic organic reaction involves the direct reduction of the carbonyl group of isophorone using hydrazine (B178648) hydrate (B1144303) in the presence of a strong base at elevated temperatures.
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Route B: Tosylhydrazone Reduction: This two-step process involves the initial formation of a tosylhydrazone from isophorone and tosylhydrazine, followed by reduction of the tosylhydrazone to the desired alkene.
The overall transformation is depicted in the following reaction scheme:
Caption: Synthetic routes from isophorone to 1,5,5-trimethylcyclohexene.
Experimental Protocols
Route A: Wolff-Kishner Reduction (Huang-Minlon Modification)
The Huang-Minlon modification of the Wolff-Kishner reduction is a one-pot procedure that offers improved yields and shorter reaction times compared to the original method.[1] This method is generally effective for the reduction of ketones to their corresponding alkanes.
Experimental Workflow:
Caption: Workflow for the Wolff-Kishner reduction of isophorone.
Detailed Protocol:
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Reaction Setup: In a round-bottom flask equipped with a distillation head and a reflux condenser, combine isophorone (1.0 eq), diethylene glycol (as solvent), potassium hydroxide (4.0-5.0 eq), and hydrazine hydrate (3.0-4.0 eq).
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Initial Reflux: Heat the mixture to reflux for 1-2 hours. During this time, the hydrazone of isophorone is formed in situ.
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Distillation: Remove the reflux condenser and arrange for distillation. Heat the reaction mixture to distill off water and excess hydrazine. This allows the reaction temperature to rise.
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Final Reflux: Once the temperature of the reaction mixture reaches approximately 190-200 °C, reattach the reflux condenser and continue to heat at this temperature for an additional 3-5 hours. The evolution of nitrogen gas should be observed.
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Work-up: Cool the reaction mixture to room temperature. Cautiously acidify the mixture with dilute hydrochloric acid and extract the product with diethyl ether or pentane.
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Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation to yield 1,5,5-trimethylcyclohexene.
Discussion of Side Reactions:
The Wolff-Kishner reduction of α,β-unsaturated ketones like isophorone can sometimes lead to side products. Potential side reactions include the formation of azines and pyrazolines.[2] The Huang-Minlon modification, by removing water, helps to minimize azine formation. Careful control of the reaction temperature is also crucial to avoid unwanted rearrangements.
Route B: Reduction of Isophorone Tosylhydrazone
This two-step method offers a milder alternative to the high temperatures required for the Wolff-Kishner reduction. The reduction of tosylhydrazones can be achieved with various reducing agents, with sodium borohydride (B1222165) and sodium cyanoborohydride being common choices.[3]
Experimental Workflow:
Caption: Workflow for the synthesis of 1,5,5-trimethylcyclohexene via tosylhydrazone reduction.
Detailed Protocol:
Step 1: Formation of Isophorone Tosylhydrazone
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isophorone (1.0 eq) and tosylhydrazine (1.1 eq) in a suitable solvent such as methanol (B129727) or ethanol.
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Reaction: Heat the mixture to reflux for approximately 3 hours.
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Isolation: Cool the reaction mixture to room temperature. The tosylhydrazone may precipitate out of the solution. If so, collect the solid by filtration and wash with cold solvent. If not, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization.
Step 2: Reduction of Isophorone Tosylhydrazone
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Reaction Setup: Suspend the prepared isophorone tosylhydrazone (1.0 eq) in a suitable solvent (e.g., methanol or tetrahydrofuran) in a round-bottom flask with a reflux condenser.
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Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (excess, e.g., 4-5 eq) portion-wise to the suspension.
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Reaction: Heat the mixture to reflux for several hours (typically 8 hours or until the reaction is complete as monitored by TLC).
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Work-up: Cool the reaction mixture to room temperature and carefully quench any excess reducing agent with a dilute acid (e.g., 2 M HCl). Remove the solvent under reduced pressure.
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Extraction and Purification: Add water to the residue and extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After solvent removal, the crude product can be purified by column chromatography or distillation to afford 1,5,5-trimethylcyclohexene.
Quantitative Data
The following tables summarize the key quantitative data for the starting material, product, and the synthetic routes.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Isophorone | C₉H₁₄O | 138.21 | 215 |
| 1,5,5-Trimethylcyclohexene | C₉H₁₆ | 124.22 | 130-132 |
Table 2: Spectroscopic Data for 1,5,5-Trimethylcyclohexene
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ ~5.3 ppm (m, 1H, vinylic C-H), ~1.9 ppm (m, 2H, allylic CH₂), ~1.6 ppm (s, 3H, vinylic CH₃), ~1.4 ppm (m, 2H, CH₂), ~0.9 ppm (s, 6H, gem-dimethyl) |
| ¹³C NMR | δ ~134 ppm (quaternary vinylic C), ~121 ppm (vinylic C-H), ~45 ppm (CH₂), ~34 ppm (quaternary C), ~31 ppm (CH₂), ~28 ppm (gem-dimethyl), ~23 ppm (vinylic CH₃) |
| IR (neat) | ν ~3020 cm⁻¹ (vinylic C-H stretch), ~2950-2860 cm⁻¹ (aliphatic C-H stretch), ~1670 cm⁻¹ (C=C stretch) |
Table 3: Comparison of Synthetic Routes
| Feature | Wolff-Kishner Reduction | Tosylhydrazone Reduction |
| Number of Steps | One-pot | Two steps |
| Reaction Conditions | Harsh (high temperature, strong base) | Milder (moderate temperature) |
| Reagents | Hydrazine hydrate, KOH/NaOH | Tosylhydrazine, NaBH₄/NaBH₃CN |
| Potential Side Reactions | Azine formation, pyrazolines | Incomplete reduction, potential for rearrangements depending on substrate |
| Substrate Scope | Broad for many ketones, but can be problematic for base-sensitive substrates | Good for base-sensitive substrates, may be sluggish for highly hindered ketones |
| Reported Yield | Generally good, but can be variable depending on the substrate and specific conditions. | Can be high, often with good purity. |
Conclusion
The synthesis of 1,5,5-trimethylcyclohexene from isophorone is a practical and valuable transformation in organic synthesis. Both the Wolff-Kishner reduction and the reduction of the tosylhydrazone offer viable pathways to the desired product. The choice of method will depend on the specific requirements of the synthesis, including the scale of the reaction, the availability of reagents, and the presence of other functional groups in the molecule. The Wolff-Kishner reduction, particularly the Huang-Minlon modification, provides a direct, one-pot route, while the tosylhydrazone reduction offers a milder alternative. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully implement these synthetic strategies.
